molecular formula C32H38N4O7 B1263347 Ariakemicin B

Ariakemicin B

Cat. No.: B1263347
M. Wt: 590.7 g/mol
InChI Key: PHAKTEMYDSICBF-XZEGANISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ariakemicin B is a polyketide-peptide hybrid antibiotic isolated from the marine gliding bacterium Rapidithrix sp. HC35 . It is structurally characterized by:

  • Aromatic moiety: Substituted with hydroxyl and methoxy groups.
  • Oxazole ring: Methylated and linked to a primary amide.
  • Double bond position: Distinguished from its isomer, Ariakemicin A, by the location of the double bond (Δ11 in this compound vs. Δ12 in Ariakemicin A) .

Properties

Molecular Formula

C32H38N4O7

Molecular Weight

590.7 g/mol

IUPAC Name

2-[(2Z,4E)-5-[[(2E,5Z,7E)-8-[[5-(3-hydroxy-4-methoxyphenyl)-5-oxopentanoyl]amino]-6-methylocta-2,5,7-trienoyl]amino]-3-methylpenta-2,4-dienyl]-5-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C32H38N4O7/c1-21(16-18-35-29(40)11-7-9-25(37)24-13-14-27(42-4)26(38)20-24)8-5-6-10-28(39)34-19-17-22(2)12-15-30-36-31(32(33)41)23(3)43-30/h6,8,10,12-14,16-20,38H,5,7,9,11,15H2,1-4H3,(H2,33,41)(H,34,39)(H,35,40)/b10-6+,18-16+,19-17+,21-8-,22-12-

InChI Key

PHAKTEMYDSICBF-XZEGANISSA-N

Isomeric SMILES

CC1=C(N=C(O1)C/C=C(/C)\C=C\NC(=O)/C=C/C/C=C(/C)\C=C\NC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N

Canonical SMILES

CC1=C(N=C(O1)CC=C(C)C=CNC(=O)C=CCC=C(C)C=CNC(=O)CCCC(=O)C2=CC(=C(C=C2)OC)O)C(=O)N

Synonyms

ariakemicin B

Origin of Product

United States

Comparison with Similar Compounds

Bioactivity :

  • Antimicrobial : Active against Gram-positive bacteria (e.g., MIC of 0.46 mg/mL against Staphylococcus aureus IFO12732), but inactive against Gram-negative bacteria and fungi .
  • Cytotoxicity : IC50 values of 25 mg/mL (A549 lung cancer cells) and 15 mg/mL (BHK cells) .
  • Instability : Rapid decomposition under standard conditions limits its pharmaceutical applicability .

Ariakemicin B is typically isolated as a mixture with Ariakemicin A, complicating pure extraction and characterization .

Comparison with Structurally Similar Compounds

This compound belongs to a class of polyketide-peptide hybrids with conserved structural motifs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Source Organism Structural Features Antimicrobial Activity (MIC Range) Cytotoxicity (IC50) Stability
This compound Rapidithrix sp. Benzoic acid derivative, methylated oxazole, Δ11 double bond, primary amide 0.46–83 mg/mL (Gram-positive bacteria) 15–25 mg/mL Highly unstable
Ariakemicin A Rapidithrix sp. Benzoic acid derivative, methylated oxazole, Δ12 double bond, primary amide Similar to this compound Similar to this compound Highly unstable
Siphonazole Herpetosiphon sp. Benzoic acid derivative, oxazole rings, unsaturated polyketide-peptide chain Not fully quantified Not reported Moderate stability
Phenoxan Sorangium sp. Benzoic acid derivative, oxazole rings, hybrid polyketide-peptide backbone Active against fungi and Gram-positive bacteria Not reported Stable under refrigeration

Key Findings:

Structural Conservation :

  • All compounds share a benzoic acid derivative and oxazole rings connected by unsaturated polyketide-peptide chains, suggesting a conserved biosynthetic pathway .
  • The position of the double bond (Δ11 vs. Δ12) is a critical differentiator between this compound and A, though bioactivity remains similar .

Functional Divergence: Spectrum of Activity: While Ariakemicins target Gram-positive bacteria, Phenoxan exhibits broader antifungal activity .

Stability Challenges: Ariakemicins degrade rapidly, unlike Phenoxan, which remains stable under refrigeration. This instability has hindered clinical development of Ariakemicins .

Q & A

Q. What are the standard protocols for characterizing the structural and physicochemical properties of Ariakemicin B?

Methodological Answer: Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, experimental parameters (e.g., solvent systems, column types) must be explicitly documented. Cross-validation with X-ray crystallography or computational modeling (e.g., density functional theory) is recommended to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity against cancer cell lines?

Methodological Answer: Use standardized cell lines (e.g., NCI-60 panel) with appropriate controls (positive/negative, vehicle-only). Dose-response curves should span at least five concentrations, and IC₅₀ values must be calculated using nonlinear regression models. Replicate experiments (n ≥ 3) and report statistical significance (p < 0.05) with confidence intervals. Ensure adherence to ethical guidelines for cell culture and cytotoxicity testing .

Q. What criteria ensure the reproducibility of this compound’s synthesis in academic laboratories?

Methodological Answer: Detailed synthetic procedures, including reaction conditions (temperature, solvent ratios, catalyst loading), must be provided in the main text or supplementary materials. For novel intermediates, spectroscopic data (¹H/¹³C NMR, IR) and chromatographic profiles (Rf values, retention times) are mandatory. Cross-reference known compounds with literature data to confirm identity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

Methodological Answer: Perform meta-analysis using PRISMA guidelines to identify sources of heterogeneity (e.g., cell line variability, assay conditions). Apply statistical tools like the Lasso regression to isolate confounding variables (e.g., solvent effects, incubation time) . Validate findings through orthogonal assays (e.g., apoptosis vs. proliferation markers) and report effect sizes with 95% confidence intervals .

Q. What strategies are effective in elucidating this compound’s mechanism of action when proteomic/transcriptomic data are inconclusive?

Methodological Answer: Integrate multi-omics approaches (e.g., CRISPR-Cas9 screens, thermal proteome profiling) to identify target pathways. Use bioinformatics tools (STRING, GeneMANIA) for network analysis and prioritize candidates via siRNA knockdown or overexpression experiments. Validate hypotheses using in vivo models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How should researchers address ethical and methodological challenges in translating this compound to preclinical animal studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design, including sample size justification (power analysis), randomization, and blinding. Conduct toxicity profiling (e.g., maximum tolerated dose, organ histopathology) and adhere to institutional animal care protocols (IACUC approval). Disclose conflicts of interest and raw data in public repositories (e.g., Figshare) for transparency .

Methodological Best Practices

  • Data Reporting : Express numerical results to one significant digit beyond instrument precision (e.g., IC₅₀ = 2.3 ± 0.1 μM). Avoid overreporting decimals unless justified by instrument specifications .
  • Statistical Rigor : Use ANOVA for multi-group comparisons with post-hoc corrections (e.g., Tukey’s test). Specify exact p-values (e.g., p = 0.023) rather than thresholds (e.g., p < 0.05) .
  • Literature Review : Employ Boolean operators (AND/OR/NOT) in databases like PubMed/Scopus to identify knowledge gaps. Prioritize primary sources over reviews for hypothesis generation .

Common Pitfalls to Avoid

  • Overinterpretation : Do not claim clinical relevance without in vivo validation. Differentiate between correlation and causation in mechanistic studies .
  • Data Redundancy : Avoid duplicating figures/tables in text; use supplementary materials for extensive datasets .
  • Ethical Oversights : Secure informed consent for human-derived samples and cite original publications for reused data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.